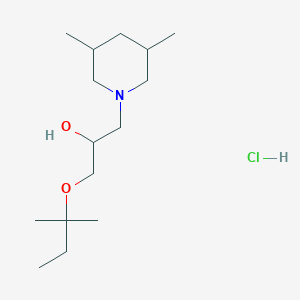
methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
- A novel four-step synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system has been described, involving alkylating 1H-pyrrole-2-carbaldehyde with ethyl or methyl bromoacetate and subsequent oxidization and transformations (Koriatopoulou, Karousis, & Varvounis, 2008).
Inhibitors in Biochemistry
- In the context of inhibiting glycolic acid oxidase, certain derivatives with large lipophilic substituents have shown potent in vitro inhibition. Methylation of the nitrogen or the hydroxy substituent in these compounds led to a dramatic reduction in potency, emphasizing the importance of acidic functions in the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).
Electropolymerization Studies
- A study on the electropolymerization and electrocopolymerization with pyrrole involving 4-(pyrrol-1-yl)-benzenethiol derivatives. These derivatives were used in self-assembled monolayers on gold to improve the properties of polymerized poly(pyrrole) layers (Schneider, Füser, Bolte, & Terfort, 2017).
Anti-Juvenile Hormone Agents
- Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate has been investigated as an anti-juvenile hormone agent. This compound induced precocious metamorphosis in larvae, a symptom of hormone deficiency. The 4-ethoxycarbonyl group on the benzene ring was identified as crucial for activity (Ishiguro et al., 2003).
Histone Deacetylase Inhibitors
- Research into histone deacetylase inhibitors identified various compounds as potent inhibitors. Substitutions on the pyrrole-C2 ethene chains significantly influenced HDAC inhibitory activity, with the unsubstituted ethene chain generally being the most effective (Mai et al., 2004).
Transformations in Organic Chemistry
- Transformations of 3-formylchromones into pyrroles and pyridines have been explored. Different bi-functional nucleophiles were used to obtain a variety of products, providing insights into mechanistic pathways in organic synthesis (Clarke et al., 1985).
Supramolecular Structures
- Studies on hydrogen-bonded supramolecular structures in ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have revealed intricate molecular linkages, contributing to the understanding of molecular architectures (Portilla et al., 2007).
NLO Activities
- In silico screening for nonlinear optical (NLO) properties has been conducted on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives. These compounds exhibited significant NLO properties, suggesting potential applications in NLO materials (Kiven et al., 2023).
Crystal Engineering
- Methyl 2-(carbazol-9-yl)benzoate has been used in crystal engineering studies, demonstrating a phase transition under high pressure in a high-Z' structure. This research contributes to the understanding of molecular packing and phase transitions in crystals (Johnstone et al., 2010).
Propiedades
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-18-9-3-4-13(18)14(19)10-17-15(20)11-5-7-12(8-6-11)16(21)22-2/h3-9,14,19H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYSPJQGKGULEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
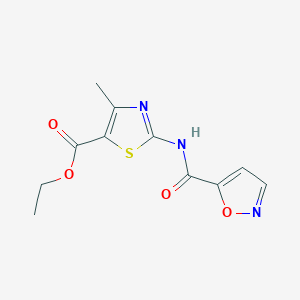
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)
![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)
![N-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)


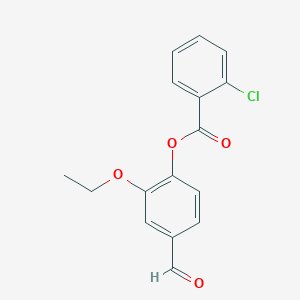
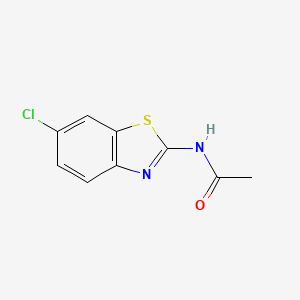
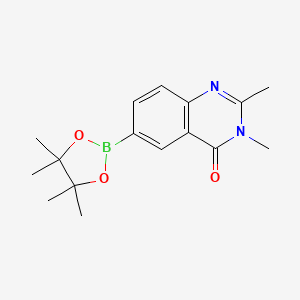
![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)
